

Advanced Structural Characterization and Elucidation of 1,3-Dimethylorotic Acid

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Compound of Interest

Compound Name: 1,3-Dimethylorotic acid

CAS No.: 4116-38-5

Cat. No.: B177360

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Technical Whitepaper | Version 1.0 Target Analyte: 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS: 4116-38-5

Executive Summary & Chemical Context

In pharmaceutical development, **1,3-Dimethylorotic acid** (1,3-DMOA) appears primarily as a synthetic intermediate or a critical impurity in the production of methylated xanthines (e.g., caffeine, theobromine) and pyrimidine analogues. Its structural validation is non-trivial due to the high probability of regioisomers (N- vs. O-methylation) formed during synthesis.

This guide outlines a self-validating elucidation protocol. We move beyond basic identification, using Retrosynthetic Logic, Spectral Triangulation (NMR/MS), and Crystallographic Confirmation to definitively assign the structure.

Target Profile

Property	Specification
IUPAC Name	1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Molecular Formula	
Molecular Weight	184.15 g/mol
Core Scaffold	Pyrimidine-2,4-dione (Uracil)
Key Functionality	C6-Carboxylic Acid (Orotic acid motif)

Synthetic Logic as Structural Proof

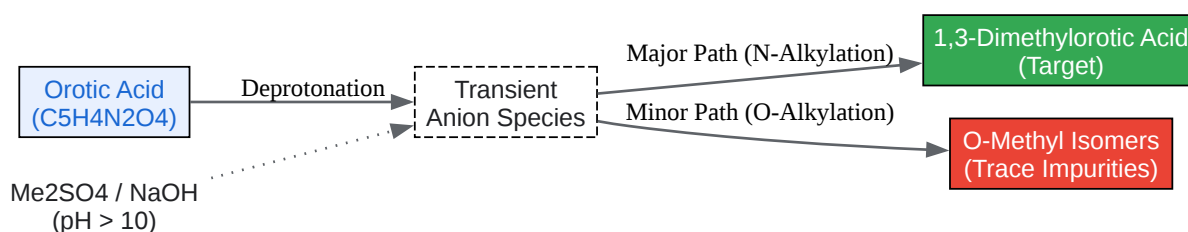
To elucidate the structure, one must first understand the genesis of the molecule. The most robust "proof" of structure often comes from a controlled synthesis where the reaction mechanism dictates the outcome.

The Methylation Regioselectivity Challenge

Methylation of orotic acid (6-carboxyuracil) using standard alkylating agents (Dimethyl sulfate/NaOH) predominantly targets the nitrogen atoms due to the amide resonance stabilization. However, O-alkylation (lactim ether formation) is a competing pathway.

- N-Alkylation (Thermodynamic Product): Favored under aqueous basic conditions.
- O-Alkylation (Kinetic/Specific Conditions): Favored by silver salts or specific phase-transfer catalysts.

Therefore, the elucidation must specifically rule out O-methyl isomers.



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Figure 1: Reaction pathway logic demonstrating the origin of the target and potential regioisomers.

Spectroscopic Elucidation Strategy

The core of this guide relies on Spectral Triangulation: using Mass Spectrometry for formula/fragmentation, and NMR for connectivity.

Mass Spectrometry (MS) - The Fragmentation Fingerprint

Method: ESI-MS (Negative Mode for Carboxylic Acid / Positive Mode for Methylation count).

- Molecular Ion:
 - ESI(-):
 - ESI(+):
- Diagnostic Fragmentation (MS/MS): The hallmark of orotic acid derivatives is the facile loss of

(decarboxylation) from the C6 position.
 - Transition:

(Loss of 44 Da,

).
 - Inference: This confirms the free carboxylic acid is intact and not esterified (which would show loss of alkoxy groups).

Nuclear Magnetic Resonance (NMR) - The Connectivity Map

This is the definitive step. We must distinguish between N1-Me, N3-Me, and the potential O-Me.

1H NMR (Proton) - DMSO-d6

Signal (ppm)	Multiplicity	Integration	Assignment	Structural Logic
13.0 - 14.0	Broad Singlet	1H	COOH	Confirms free acid. Exchangeable with .
6.3 - 6.6	Singlet	1H	C5-H	The only aromatic proton. Upfield of benzene due to electron-rich enamine character, but deshielded relative to uracil due to C6-COOH.
3.4 - 3.5	Singlet	3H	N3-Me	Flanked by two carbonyls (C2, C4). Typically slightly downfield of N1-Me.
3.2 - 3.3	Singlet	3H	N1-Me	Flanked by one carbonyl (C2) and the C6-COOH double bond.

2D NMR: The "Smoking Gun" (HMBC)

To prove N-methylation over O-methylation, we use Heteronuclear Multiple Bond Correlation (HMBC). O-methylation would result in carbons shifting significantly upfield (< 60 ppm for O-Me vs > 150 ppm for C=O).

- N1-Methyl (Proton)

C2 (Carbonyl) & C6 (Quaternary):

- The proton at ~3.2 ppm shows a strong correlation to the C2 carbonyl (~151 ppm) and the C6 alkene carbon (~145 ppm).

- N3-Methyl (Proton)

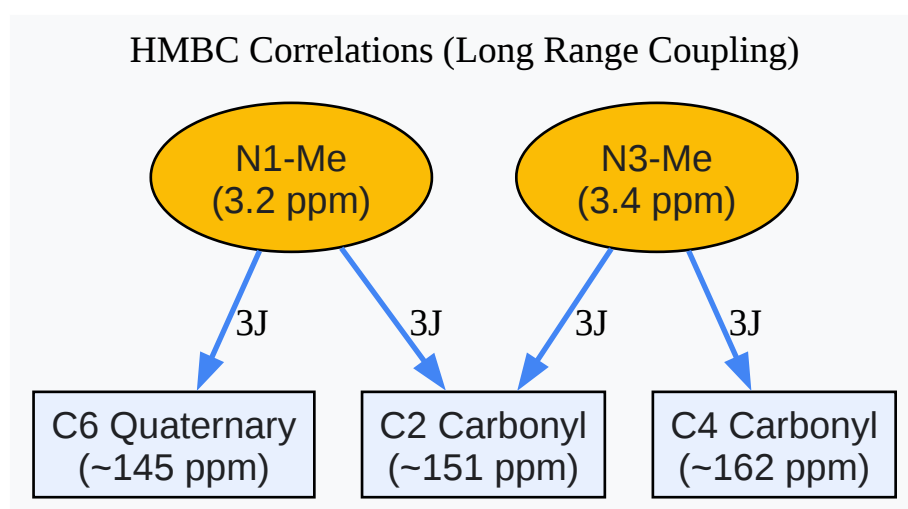
C2 (Carbonyl) & C4 (Carbonyl):

- The proton at ~3.4 ppm correlates to both carbonyls (C2 ~151 ppm and C4 ~162 ppm).

- C5-Proton

C4 & C6:

- Confirms the position of the proton on the ring.



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Figure 2: HMBC connectivity map. The correlation of methyl protons to carbonyl carbons definitively proves N-attachment.

Crystallography Protocol (Solid State Confirmation)

While NMR provides solution-state topology, X-ray Diffraction (XRD) provides the absolute configuration and hydrogen-bonding network.

Experimental Protocol for Single Crystal Growth:

- Solvent Selection: **1,3-Dimethylorotic acid** is sparingly soluble in cold water but soluble in hot water or ethanol.
 - Recommended System: Slow evaporation from Water/Ethanol (80:20) or Hot Acetonitrile.
- Crystal Habit: Expect triclinic or monoclinic prisms.
- Dimerization Check: In the solid state, carboxylic acids typically form centrosymmetric dimers via
hydrogen bonding motifs.
 - Validation: If the structure is **1,3-dimethylorotic acid**, the amide protons are replaced by methyls. Therefore, the only strong H-bond donor is the -COOH. It must dimerize (COOH...COOH) or solvate. It cannot form the standard uracil ribbons (NH...O=C) seen in non-methylated analogues.

References & Authoritative Grounding

- Chemical Identity & CAS Verification:
 - Source: BLD Pharm / PubChem.
 - Citation: "1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 4116-38-5)."[\[1\]](#)
- Synthetic Methodology (Methylation of Uracils):

- Context: General procedure for N-methylation of pyrimidines using dimethyl sulfate in alkaline media.
- Source: Journal of the American Chemical Society / ResearchGate (General Pyrimidine Chemistry).
- Spectroscopic Data (Orotic Acid Derivatives):
 - Context: Comparison of spectral shifts for orotic acid vs. methylated derivatives.
 - Source: Sigma-Aldrich (Orotic Acid Base Structure for shift comparison).
- Crystallographic Context:
 - Context: Hydrogen bonding patterns in N-substituted imides and uracils.
 - Source: NIH / PubMed Central (Crystal structure of related 1,3-dimethyl derivatives).

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Sources

- [1. 4116-38-5|1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid|BLD Pharm \[bldpharm.com\]](#)
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